2-Hydroxy Fenspiride
CAS No.: 441781-21-1
Cat. No.: VC0195468
Molecular Formula: C15H20N2O3
Molecular Weight: 276.34
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 441781-21-1 |
---|---|
Molecular Formula | C15H20N2O3 |
Molecular Weight | 276.34 |
IUPAC Name | 8-[2-(2-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Standard InChI | InChI=1S/C15H20N2O3/c18-13-4-2-1-3-12(13)5-8-17-9-6-15(7-10-17)11-16-14(19)20-15/h1-4,18H,5-11H2,(H,16,19) |
SMILES | C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3O |
Appearance | Solid Powder |
Introduction
Chemical Identity and Structure
2-Hydroxy Fenspiride is characterized by a hydroxyl group positioned at the 2-position of the phenyl ring within the fenspiride molecular framework. This structural modification distinguishes it from the parent compound and other hydroxylated derivatives, potentially altering its physiochemical properties and biological interactions.
Property | Information |
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Chemical Name | 8-(2-hydroxyphenethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
CAS Registry Number | 441781-21-1 |
Molecular Formula | C₁₅H₂₀N₂O₃ |
Molecular Weight | 276.34 g/mol |
Structural Features | Oxazolidinone spiro compound with hydroxyl group at 2-position of phenyl ring |
Physical State | Solid powder |
The molecular structure of 2-Hydroxy Fenspiride contains an oxazolidinone spiro system connected to a piperidine ring, with a phenethyl group bearing a hydroxyl substituent at the ortho position of the aromatic ring. This configuration is particularly significant for structure-activity relationship studies examining how positional isomerism affects pharmacological properties.
Relationship to Fenspiride
2-Hydroxy Fenspiride is directly related to fenspiride, which is well-established as a bronchodilator with anti-inflammatory properties. Understanding the structural differences between these compounds provides valuable insights into how hydroxylation affects therapeutic potential.
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
---|---|---|---|---|
Fenspiride | 5053-06-5 | C₁₅H₂₀N₂O₂ | 260.332 | Parent compound without hydroxyl group |
2-Hydroxy Fenspiride | 441781-21-1 | C₁₅H₂₀N₂O₃ | 276.34 | Hydroxyl group at 2-position of phenyl ring |
3-Hydroxy Fenspiride | 441781-23-3 | C₁₅H₂₀N₂O₃ | 276.34 | Hydroxyl group at 3-position of phenyl ring |
4-Hydroxy Fenspiride | 441781-25-5 | C₁₅H₂₀N₂O₃ | 276.34 | Hydroxyl group at 4-position of phenyl ring |
Fenspiride, the parent compound, is recognized for its ability to antagonize H1-histamine receptors and inhibit phosphodiesterase activities. Specifically, fenspiride inhibits phosphodiesterase 3 (PDE3), phosphodiesterase 4 (PDE4), and phosphodiesterase 5 (PDE5) with -log IC50 values of 3.44, 4.16, and approximately 3.8, respectively . These mechanisms contribute to its efficacy in treating respiratory conditions.
Physicochemical Properties
The addition of a hydroxyl group at the 2-position of the phenyl ring alters several important physicochemical properties compared to the parent compound fenspiride. While specific experimental data for 2-Hydroxy Fenspiride is limited in the literature, structure-based predictions can be made regarding its properties.
The hydroxyl group at the 2-position could potentially enhance hydrogen bonding with target proteins, possibly altering binding affinity and selectivity. This structural modification might influence receptor recognition and binding site interactions, leading to quantitative and/or qualitative differences in pharmacological activity compared to fenspiride.
Research Applications
2-Hydroxy Fenspiride serves several important functions in pharmaceutical research:
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Metabolic Studies: As a potential metabolite of fenspiride, it provides insight into the metabolic pathways and pharmacokinetics of the parent drug.
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Structure-Activity Relationship Analysis: Comparison with other hydroxylated derivatives (3-hydroxy and 4-hydroxy positions) helps elucidate how positional isomerism affects biological activity.
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Medicinal Chemistry Research: Serves as a reference compound for developing novel derivatives with improved therapeutic profiles.
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Analytical Method Development: Used as a reference standard in the development and validation of analytical methods for detecting fenspiride and its metabolites.
In analytical chemistry, 2-Hydroxy Fenspiride has been employed in the development of chromatographic methods for identifying degradation products of fenspiride in pharmaceutical preparations . This application is particularly important for quality control and stability testing of fenspiride-containing medications.
Analytical Considerations
The detection and quantification of 2-Hydroxy Fenspiride in various matrices requires sensitive and specific analytical methods. These methods are essential for research, quality control, and regulatory purposes.
High-performance liquid chromatography (HPLC) with appropriate detection methods has been employed for the analysis of fenspiride and its related compounds. A dual gradient HPLC method using two buffer solutions (pH 4.5 and pH 2.9) with organic modifiers has been developed for the determination of fenspiride degradation products, which could potentially be applied to 2-Hydroxy Fenspiride analysis .
Mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), would provide additional structural confirmation and enhanced sensitivity for the detection of 2-Hydroxy Fenspiride in complex matrices.
Comparative Analysis with Other Fenspiride Derivatives
Understanding the relationships between different hydroxylated derivatives of fenspiride provides valuable insights into structure-activity patterns. The position of hydroxylation on the phenyl ring can significantly affect pharmacological properties.
Compound | Key Structural Difference | Potential Pharmacological Implications |
---|---|---|
2-Hydroxy Fenspiride | Hydroxyl at ortho position | May form intramolecular hydrogen bonds; potential steric effects on conformation |
3-Hydroxy Fenspiride | Hydroxyl at meta position | Different electronic distribution; potentially different receptor interactions |
4-Hydroxy Fenspiride | Hydroxyl at para position | Extended conjugation; potentially different metabolism profile |
Future Research Directions
Several promising research avenues for 2-Hydroxy Fenspiride warrant further investigation:
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Comprehensive Pharmacological Profiling: Detailed characterization of receptor binding and enzyme inhibition profiles compared to fenspiride and other derivatives.
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Metabolic Studies: Investigation of whether 2-Hydroxy Fenspiride is a significant metabolite of fenspiride in humans and experimental animals.
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Therapeutic Potential: Evaluation of potential applications in respiratory diseases, particularly focusing on anti-inflammatory and bronchodilatory effects.
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Improved Synthetic Methods: Development of efficient, scalable synthesis routes with high yields and purity.
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Structure-Property Relationship Studies: Detailed analysis of how the 2-hydroxyl position affects physicochemical properties and biological activities compared to other positional isomers.
These research directions would contribute significantly to our understanding of hydroxylated fenspiride derivatives and potentially lead to the development of improved therapeutic agents for respiratory conditions.
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